molecular formula C9H9NO3 B8614398 N-Formyl-N-methylamino benzoic acid

N-Formyl-N-methylamino benzoic acid

Cat. No.: B8614398
M. Wt: 179.17 g/mol
InChI Key: MGJLYJNQJNEFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-N-methylamino benzoic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-[formyl(methyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO3/c1-10(6-11)8-5-3-2-4-7(8)9(12)13/h2-6H,1H3,(H,12,13)

InChI Key

MGJLYJNQJNEFPG-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Formylamino benzoic acid (2.28 g, 13.8 mmol) was taken up in DMF (25 ml) and added dropwise to a suspension of sodium hydride (1.05 g, 80% disp. in oil) in DMF (15 ml) at 0° C. The mixture was allowed to warm to r.t. over 1 h and then iodomethane (0.95 ml) added. A second portion of iodomethane (0.95 ml) was added after 1 h and the mixture stirred at r.t. overnight. The solvent was removed by evaporation and the product partitioned between ethyl acetate and 1M HCl. The organic layer was washed with brine, then filtered (Whatman® 1 PS phase separator) and evaporated. The residue was chromatographed on silica (eluant 60% ethyl acetate in hexanes) to provide the title compound as a colourless solid (2.30 g, 86%). A portion of the ester (900 mg, 4.66 mmol) was taken up in dioxan/water (2/1, v/v, 30 ml) and treated with LiOH.H2O (378 mg, 9 mmol) at r.t. with stirring overnight. The mixture was acidified with 1M HCl and extracted twice with EtOAc. The combined extracts were washed with brine, filtered (Whatman® 1 PS phase separator) and evaporated. The acid (420 mg, 50%) was used in the next step without further purification.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Quantity
0.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five
Yield
86%

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